![molecular formula C14H25N3O3 B8219410 Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219410.png)
Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is a synthetic organic compound with the molecular formula C14H25N3O3. This compound is part of the spirocyclic family, characterized by a unique spiro linkage that connects two cyclic structures. The presence of the tert-butyl group and the triazaspiro structure makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable ketone with a triaza compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific requirements of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 9-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate
- Tert-butyl 12-oxo-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate
Uniqueness
Tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate is unique due to its specific spirocyclic structure and the presence of the tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
tert-butyl 9-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-8-5-14(6-9-17)4-7-15-11(18)10-16-14/h16H,4-10H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSMUXASBLDSKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCNC(=O)CN2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5,7-Di-tert-butyl-3-(3,5-dimethylphenyl)benzo[d]oxazol-3-ium tetrafluoroborate](/img/structure/B8219329.png)
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B8219332.png)
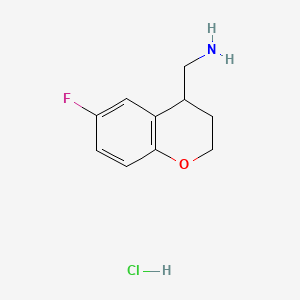
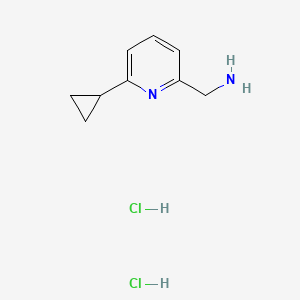
![Tert-butyl 8-oxo-2,5,9-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B8219380.png)
![Tert-butyl 11-oxo-2,7,10-triazaspiro[5.6]dodecane-2-carboxylate](/img/structure/B8219387.png)
![2,5,9-Triazaspiro[3.6]decan-8-one dihydrochloride](/img/structure/B8219392.png)
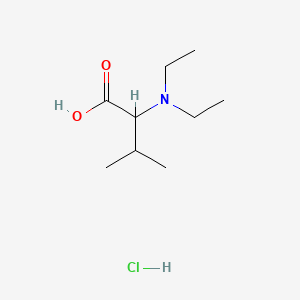
![Tert-butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate](/img/structure/B8219404.png)
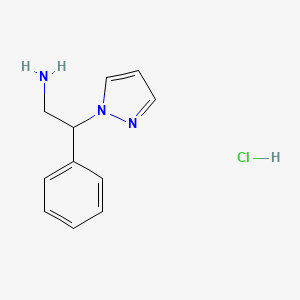
![decahydro-1H-pyrazino[1,2-a][1,4]diazocin-9-one dihydrochloride](/img/structure/B8219426.png)
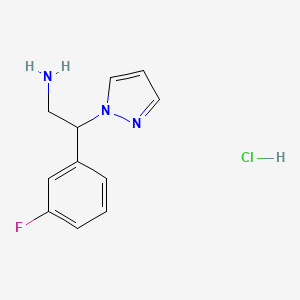
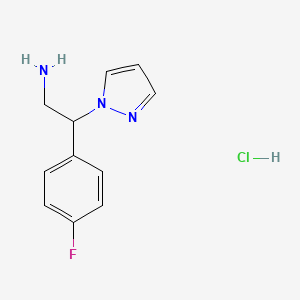
![Tert-butyl 8-oxo-3,7,10-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B8219452.png)
